

Protocol for the Synthesis of Human Galanin (1-19) Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Galanin (1-19), human

Cat. No.: B15507656

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Introduction

Galanin is a neuropeptide widely expressed in the brain, spinal cord, and gut, implicated in a variety of biological processes including nociception, sleep regulation, cognition, and feeding. [1] The N-terminal fragment, Galanin (1-19), is a biologically active peptide that interacts with galanin receptors, making it a significant target for research and drug development. [2] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of human Galanin (1-19) using Fmoc solid-phase peptide synthesis (SPPS).

Sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH
Molecular Formula: $C_{89}H_{130}N_{26}O_{25}$ Molecular Weight: 1964.17 g/mol [3][4]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of human Galanin (1-19) based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific instrumentation, reagents, and techniques used.

Parameter	Expected Value	Method of Determination
Crude Peptide Purity	>70%	RP-HPLC
Purified Peptide Purity	>95%	RP-HPLC
Overall Yield	15-30%	Gravimetric Analysis
Theoretical Mass	1964.17 Da	---
Observed Mass	1964.17 ± 1 Da	Mass Spectrometry (ESI-MS)

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of human Galanin (1-19) on a Rink Amide resin, yielding a C-terminally amidated peptide. The synthesis proceeds from the C-terminus to the N-terminus.

Materials and Reagents:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)

- Dithiothreitol (DTT)
- Water (HPLC grade)
- Diethyl ether (cold)

Equipment:

- Peptide synthesis vessel
- Shaker or bubbler
- Syringe for reagent delivery
- Sintered glass funnel

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and OxymaPure® (3-5 equivalents) in DMF.
 - Pre-activate for 5-10 minutes.

- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
- Wash the resin with DMF (3-5 times).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal His and proceeding to the N-terminal Gly.
- Final Fmoc Deprotection: After the final coupling of Gly, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.
- Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

II. Cleavage and Deprotection

This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Procedure:

- Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
- Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage reagents.
- Dry the crude peptide under vacuum.

III. Peptide Purification

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Equipment:

- Preparative RP-HPLC system with a C18 column
- Lyophilizer

Mobile Phases:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the peptide solution onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 60 minutes.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.

- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

IV. Peptide Characterization

The identity of the purified peptide is confirmed by mass spectrometry.

Equipment:

- Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

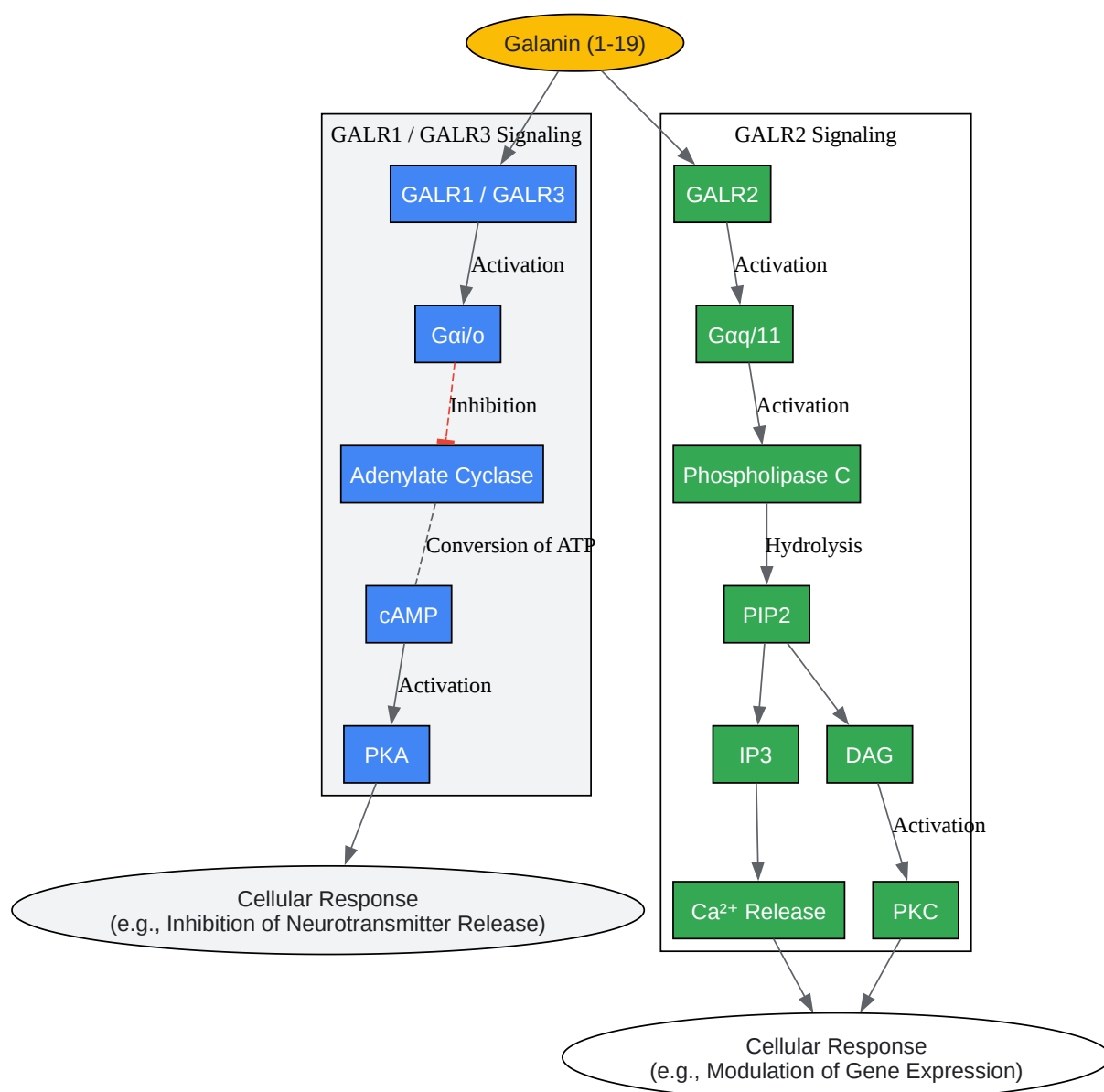
- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Infuse the solution into the ESI-MS.
- Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight (1964.17 Da).

Visualizations



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Caption: Experimental workflow for the synthesis of human Galanin (1-19).



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Caption: Simplified signaling pathways of Galanin receptors.

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- To cite this document: BenchChem. [Protocol for the Synthesis of Human Galanin (1-19) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15507656#protocol-for-synthesizing-human-galanin-1-19-peptide]

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